molecular formula C15H15ClO3 B3416509 4-Chloro-3',4'-dimethoxybenzhydrol CAS No. 844683-39-2

4-Chloro-3',4'-dimethoxybenzhydrol

Cat. No.: B3416509
CAS No.: 844683-39-2
M. Wt: 278.73 g/mol
InChI Key: GYACTWDYQKDXNM-UHFFFAOYSA-N
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Description

Overview of the Benzhydrol (Diarylmethanol) Class in Organic Chemistry

The benzhydrol, or diarylmethanol, class of compounds represents a significant family of secondary alcohols in organic chemistry, characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. These structures serve as pivotal intermediates in a variety of chemical transformations and are recognized for their wide-ranging applications in medicinal chemistry, materials science, and synthetic organic chemistry. acs.org The versatility of the diarylmethanol skeleton allows for its incorporation into a diverse array of larger, more complex molecules.

Rationale for Academic Investigation of 4-Chloro-3',4'-dimethoxybenzhydrol

While specific research dedicated solely to 4-Chloro-3',4'-dimethoxybenzhydrol is not extensively documented, the rationale for its academic investigation can be inferred from the known applications of its closely related ketone analogue, 4-Chloro-3',4'-dimethoxybenzophenone. This benzophenone (B1666685) is utilized as an intermediate in the synthesis of the agricultural fungicide, Dimethomorph. lookchem.comchemicalbook.com Given that benzophenones can be synthesized by the oxidation of the corresponding benzhydrols, and conversely, benzhydrols can be prepared by the reduction of benzophenones, 4-Chloro-3',4'-dimethoxybenzhydrol is a logical precursor or synthetic target in this context. chemicalbook.comsigmaaldrich.com

The specific substitution pattern of 4-Chloro-3',4'-dimethoxybenzhydrol, featuring a chloro substituent on one phenyl ring and two methoxy (B1213986) groups on the other, presents an interesting case for studying the electronic effects of these disparate groups on the reactivity of the benzhydrol moiety.

Historical Context and Current Research Trends in the Synthesis and Reactivity of Related Benzhydrol Derivatives

Historically, the synthesis of benzhydrol derivatives has been a fundamental pursuit in organic chemistry. Early methods often relied on Grignard reactions or the reduction of diaryl ketones. Contemporary research focuses on developing more efficient and environmentally benign synthetic routes. This includes the use of palladium-catalyzed coupling reactions to form triarylmethanes from diarylmethanol derivatives and the development of one-pot, multi-component reactions to construct diarylmethanol skeletons. acs.orgacs.orgnih.gov

Current trends also explore the asymmetric synthesis of chiral benzhydrols, which are of significant interest in the pharmaceutical industry. Furthermore, the biological activities of novel benzhydrol derivatives continue to be an active area of research, with studies exploring their potential as enzyme inhibitors and other therapeutic agents. nih.gov For example, benzhydrol-oxaborole derivatives have been designed and synthesized as inhibitors of Streptococcus pneumoniae leucyl-tRNA synthetase. nih.gov

Chemical and Physical Properties

Table 1: Properties of 4-Chloro-3',4'-dimethoxybenzophenone

Property Value
CAS Number 116412-83-0
Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
Melting Point 111-112 °C
Boiling Point 414.5 °C at 760 mmHg
Flash Point 167.2 °C

| Density | 1.216 g/cm³ |

Data sourced from multiple chemical suppliers and databases. lookchem.comguidechem.com

Compound Names Mentioned in this Article

Table 2: List of Chemical Compounds

Compound Name
4-Chloro-3',4'-dimethoxybenzhydrol
4-Chloro-3',4'-dimethoxybenzophenone
Dimethomorph
4,4'-dimethoxybenzophenone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYACTWDYQKDXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=C(C=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243590
Record name α-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanol
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Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-39-2
Record name α-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 3 ,4 Dimethoxybenzhydrol

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical disconnections. amazonaws.com For 4-Chloro-3',4'-dimethoxybenzhydrol, the most logical disconnection is at the carbon-carbon bond between the carbinol carbon and one of the aromatic rings. This leads to two primary retrosynthetic pathways:

Pathway A: Grignard Reaction Approach This pathway involves disconnecting the bond between the carbinol carbon and the 4-chlorophenyl ring. This suggests a Grignard reaction between a 4-chlorophenylmagnesium halide (a Grignard reagent) and 3,4-dimethoxybenzaldehyde. Alternatively, disconnection of the bond to the 3,4-dimethoxyphenyl ring points to a reaction between a 3,4-dimethoxyphenylmagnesium halide and 4-chlorobenzaldehyde (B46862).

Pathway B: Reduction Approach This pathway involves a functional group interconversion, where the secondary alcohol of the benzhydrol is envisioned as being formed from the reduction of a corresponding benzophenone (B1666685) precursor, namely 4-chloro-3',4'-dimethoxybenzophenone.

These two pathways represent the most classical and widely applicable strategies for the synthesis of substituted benzhydrols.

Classical Approaches to Benzhydrol Synthesis Applicable to 4-Chloro-3',4'-dimethoxybenzhydrol

The classical methods for synthesizing benzhydrols, such as the Grignard reaction and the reduction of benzophenones, are highly relevant to the preparation of 4-Chloro-3',4'-dimethoxybenzhydrol.

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.com In the context of synthesizing 4-Chloro-3',4'-dimethoxybenzhydrol, this reaction would involve the nucleophilic addition of an organomagnesium halide to a carbonyl compound. libretexts.org

The synthesis can be designed in two ways, depending on the chosen precursors:

Reaction of 4-chlorophenylmagnesium bromide with 3,4-dimethoxybenzaldehyde: In this approach, the Grignard reagent is prepared from 4-bromochlorobenzene and magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). This reagent is then reacted with 3,4-dimethoxybenzaldehyde. youtube.comchemicalforums.com After the addition is complete, the reaction is quenched with an aqueous acid workup to protonate the resulting alkoxide and yield the final product. youtube.com

Reaction of 3,4-dimethoxyphenylmagnesium bromide with 4-chlorobenzaldehyde: This alternative Grignard strategy involves preparing the Grignard reagent from 3,4-dimethoxybromobenzene. This reagent is then added to 4-chlorobenzaldehyde to form the desired benzhydrol.

A critical aspect of the Grignard reaction is the need for anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water and alcohols. youtube.com

Table 1: Key Precursors for Grignard Synthesis

Reactant 1 (Grignard Reagent Precursor) Reactant 2 (Aldehyde)
4-Bromochlorobenzene 3,4-Dimethoxybenzaldehyde

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For the preparation of 4-Chloro-3',4'-dimethoxybenzhydrol, the corresponding precursor would be 4-chloro-3',4'-dimethoxybenzophenone. A variety of reducing agents can be employed for this purpose.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH4). ivypanda.comchemspider.com This reagent is a mild and selective reducing agent that readily converts ketones to alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The mechanism involves the nucleophilic attack of the hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the benzophenone. ivypanda.com Subsequent protonation of the resulting alkoxide by the solvent yields the benzhydrol. A large-scale procedure for the reduction of benzophenone using sodium borohydride in methanol has been reported with a high yield of 95%. chemspider.com

Table 2: Comparison of Reducing Agents for Benzophenone Reduction

Reducing Agent Typical Solvent Key Features
Sodium Borohydride (NaBH4) Methanol, Ethanol Mild, selective, high yield. chemspider.com
Lithium Aluminum Hydride (LiAlH4) Diethyl ether, THF More powerful, less selective, requires anhydrous conditions.

Contemporary and Emerging Synthetic Routes

More recent developments in synthetic methodology offer alternative and often more efficient or selective routes to benzhydrols.

Catalytic hydrogenation provides a green and efficient alternative to the use of stoichiometric reducing agents. google.com This method involves the reaction of the benzophenone precursor with hydrogen gas in the presence of a metal catalyst. Various catalysts, including Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C), have been shown to be effective for the hydrogenation of benzophenone to benzhydrol. acs.orgepa.gov The reaction is typically carried out in a solvent such as 2-propanol or ethanol under elevated pressure and temperature. acs.orgepa.gov For instance, the catalytic hydrogenation of benzophenone using Raney nickel in 2-propanol has been studied, demonstrating first-order dependence on hydrogen pressure and catalyst loading. acs.org

Transfer hydrogenation is another catalytic method that avoids the need for high-pressure hydrogen gas. In this technique, a hydrogen donor molecule, such as 2-propanol or formic acid, is used in the presence of a transition metal catalyst. Ruthenium complexes, in particular, have shown high efficiency in the transfer hydrogenation of benzophenones. researchgate.netcmu.edu

For applications where a specific stereoisomer of 4-Chloro-3',4'-dimethoxybenzhydrol is required, stereoselective synthesis methods are employed. The development of chiral catalysts for the asymmetric reduction of prochiral ketones is a significant area of research.

Green Chemistry Approaches in Benzhydrol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 4-chloro-3',4'-dimethoxybenzhydrol, several greener alternatives to traditional methods can be considered.

Catalytic transfer hydrogenation (CTH) presents a more environmentally benign alternative to using metal hydrides like NaBH₄. CTH often employs catalysts based on ruthenium or nickel and uses a simple alcohol, such as 2-propanol, or formic acid as the hydrogen source, which are generally less hazardous than metal hydride reagents. ivypanda.com This method avoids the risks associated with quenching reactive hydrides and can lead to cleaner reactions with fewer byproducts.

The choice of solvent is another critical aspect of green synthesis. While traditional syntheses may use chlorinated solvents like 1,1,2-trichloroethane, greener alternatives are preferred. google.com Ethanol is a sustainable solvent that can be used for the reduction step. bohrium.com Water is the most environmentally friendly solvent, and methods for cyclization reactions in water have been developed for similar heterocyclic structures, suggesting its potential applicability in certain steps of benzhydrol synthesis. rsc.org The use of deep eutectic solvents (DES) also represents an innovative green approach, as they can act as both the reaction medium and catalyst, simplifying the process and reducing waste. nih.gov

Furthermore, catalyst-free synthesis methods, where reactions proceed at room temperature without the need for a catalyst, are being developed for various heterocyclic compounds. bohrium.com These approaches offer significant advantages by simplifying purification, eliminating toxic metal waste, and improving atom economy. While direct application to this specific benzhydrol synthesis requires further research, these strategies represent the forefront of green chemical manufacturing.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches
Synthetic StepTraditional MethodGreen AlternativeGreen Chemistry Principle Addressed
Reduction of KetoneSodium Borohydride (NaBH₄) in MethanolCatalytic Transfer Hydrogenation (e.g., Ru catalyst with 2-propanol)Use of Catalytic Reagents, Safer Solvents
Solvent for Acylation1,1,2-Trichloroethane (TCE)Higher boiling point ethers, or solvent-free conditionsSafer Solvents and Auxiliaries
Overall ProcessMulti-step with purification after each stepOne-pot synthesis, use of deep eutectic solvents (DES)Reduce Derivatives, Increase Energy Efficiency

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis of 4-chloro-3',4'-dimethoxybenzhydrol. Key parameters for optimization include temperature, catalyst selection and loading, solvent, and reaction time.

In the subsequent reduction step, if using a hydride reagent like NaBH₄, the stoichiometry is a key optimization point. Using a slight excess of the reducing agent ensures complete conversion of the ketone. However, a large excess complicates the workup procedure and increases cost and waste. The reaction is often cooled initially to control the exothermic addition of the hydride reagent before being gently heated (refluxed) to ensure the reaction goes to completion. pitt.edu

Table 2: Key Parameters for Optimization
ParameterFriedel-Crafts AcylationKetone Reduction (NaBH₄)Ketone Reduction (CTH)
Temperature Balance rate vs. side products (e.g., reflux) google.comInitial cooling, then reflux pitt.eduVaries with catalyst, typically elevated
Catalyst Lewis Acid (e.g., FeCl₃) loading google.comN/A (Stoichiometric reagent)Screening of metal complexes (e.g., Ru, Ni) and ligands
Solvent Inert, high-boiling (e.g., TCE, ethers) google.comProtic (e.g., Methanol, Ethanol) ivypanda.comHydrogen donor (e.g., 2-Propanol)
Time Monitor by TLC/HPLC for completion (e.g., 8 hours) google.comTypically short (e.g., 30-60 minutes) pitt.eduMonitor for completion to avoid over-reduction

Isolation, Purification, and Yield Enhancement Techniques

The final stages of synthesis involve the isolation and purification of 4-chloro-3',4'-dimethoxybenzhydrol to achieve the desired product quality and to accurately determine the yield. The techniques employed depend on the physical properties of the product and the nature of any impurities.

Following the reduction step, the reaction is typically quenched, often with an acidic aqueous solution. This step neutralizes any excess reducing agent and protonates the alkoxide intermediate. The crude product is then isolated from the aqueous mixture via liquid-liquid extraction using an appropriate organic solvent, such as ether or ethyl acetate (B1210297). pitt.edu The combined organic layers are washed with water and brine to remove inorganic salts and water-soluble impurities before being dried over an anhydrous drying agent like sodium sulfate. nih.gov

The primary method for purifying solid organic compounds like benzhydrols is recrystallization. ivypanda.com The crude solid, obtained after evaporating the extraction solvent, is dissolved in a minimum amount of a suitable hot solvent or solvent system. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. For benzhydrols, solvents like hexanes or mixtures of ethyl acetate and heptane (B126788) are often effective. google.compitt.edu The purity of the recrystallized product can be assessed by its melting point; a sharp melting range close to the literature value indicates high purity. ivypanda.com An increase in the melting point after recrystallization is a common indicator of successful purification. ivypanda.com

For challenging separations or to achieve very high purity, column chromatography is a valuable technique. Silica gel is typically used as the stationary phase, and a solvent system (eluent), often a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is used to separate the components based on their differing polarities. nih.gov The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Yield enhancement is directly tied to the optimization of reaction conditions and the efficiency of purification. Minimizing product loss during extraction and recrystallization is key. This includes ensuring complete extraction from the aqueous phase and selecting a recrystallization solvent in which the product has high solubility when hot but low solubility when cold. A patent describing the synthesis of the benzophenone precursor reported a yield of 84.3% after purification by trituration with ethyl acetate/heptane. google.com A typical reduction of benzophenone to benzhydrol followed by recrystallization can have a yield of around 63%. ivypanda.com

Chemical Transformations and Reaction Mechanisms of 4 Chloro 3 ,4 Dimethoxybenzhydrol

Oxidation Reactions to Corresponding Benzophenonesscirp.orgacs.orgacs.org

The oxidation of benzylic alcohols, such as 4-Chloro-3',4'-dimethoxybenzhydrol, to their corresponding benzophenones is a fundamental transformation in organic chemistry. irphouse.com This reaction is crucial for the synthesis of various valuable compounds, including fungicides and medicinal agents. google.comlookchem.com A variety of oxidizing agents can be employed for this purpose, ranging from traditional chromium(VI) reagents to more modern and selective methods.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), and sodium dichromate (Na₂Cr₂O₇). libretexts.org The choice of oxidant can be influenced by factors such as reaction conditions, substrate tolerance, and desired selectivity. For instance, pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are also effective for this transformation. libretexts.org

Kinetic studies on the oxidation of substituted benzhydrols have provided insights into the reaction mechanisms. For example, the oxidation of benzhydrols by phase-transferred permanganate has been shown to be first order with respect to both the substrate and the oxidant. scirp.org The reaction rate is influenced by the dielectric constant of the solvent, with lower dielectric constants leading to faster reactions. scirp.org Both electron-donating and electron-withdrawing substituents on the phenyl rings have been observed to increase the reaction rate. scirp.org

The oxidation of benzhydrols using benzimidazolium dichromate (BIDC) in dimethyl sulfoxide (B87167) (DMSO) also results in the formation of the corresponding benzophenone (B1666685). niscpr.res.inniscpr.res.in This reaction exhibits first-order kinetics with respect to both BIDC and hydrogen ions, while showing Michaelis-Menten type kinetics for the benzhydrols, suggesting the formation of a complex between the alcohol and the oxidizing agent. niscpr.res.inniscpr.res.in The rate-determining step is believed to involve the fission of the α-C-H bond. niscpr.res.inniscpr.res.in

The use of 4-methyl pyridinium dichromate (4-MPDC) in an acetic acid-water medium has also been investigated for the oxidation of benzhydrol. irphouse.com The negative entropy of activation suggests the formation of a chromic ester intermediate that decomposes in the rate-determining step to yield the benzophenone product. irphouse.com

More environmentally benign methods have also been developed, such as the use of molecular oxygen or air as the oxidant in the presence of supported palladium-based catalysts. acs.org Additionally, benzeneseleninic anhydride (B1165640) with tert-butyl hydroperoxide has been shown to be an effective agent for the selective oxidation of benzylic alcohols. jst.go.jp Another approach involves using 30% hydrogen peroxide with ferric bromide as a catalyst. sciencemadness.org

The product of the oxidation of 4-Chloro-3',4'-dimethoxybenzhydrol is 4-Chloro-3',4'-dimethoxybenzophenone. lookchem.comchemicalbook.comcymitquimica.com This benzophenone derivative is a key intermediate in the synthesis of the agricultural fungicide Dimethomorph. lookchem.comchemicalbook.com

Table 1: Oxidizing Agents for the Conversion of Benzhydrols to Benzophenones

Oxidizing AgentReaction ConditionsReference
Tetrabutylammonium (B224687) bromochromate (TBABC)Oxalic acid, pseudo-first-order conditions orientjchem.org
Phase transferred permanganateBiphasic system, various organic solvents scirp.org
Benzimidazolium dichromate (BIDC)Dimethyl sulfoxide (DMSO), acidic medium niscpr.res.inniscpr.res.in
4-Methyl pyridinium dichromate (4-MPDC)Acetic acid-water medium, perchloric acid irphouse.com
Chromic acid (Jones reagent)Aqueous sulfuric acid libretexts.org
Benzeneseleninic anhydridetert-butyl hydroperoxide, chlorobenzene jst.go.jp
Hydrogen peroxide (30%)Ferric bromide (FeBr₃) catalyst sciencemadness.org
Molecular oxygen/AirSupported Pd-based catalysts acs.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Groupgoogle.comniscpr.res.in

The hydroxyl group of 4-Chloro-3',4'-dimethoxybenzhydrol is a key functional group that can undergo various nucleophilic substitution reactions. These reactions allow for the conversion of the alcohol into other important functional groups, expanding its synthetic utility.

Etherification and Esterification Pathwaysacs.orgnih.gov

Etherification and esterification reactions involve the attack of a nucleophile on the carbon atom bearing the hydroxyl group, or on the hydroxyl group itself, leading to the formation of ethers and esters, respectively.

In the presence of an acid catalyst, such as sulfuric acid, 4,4'-dimethoxybenzhydrol (B1582456) has been shown to participate in the N-alkylation of amides, lactams, carbamates, and anilines in acetic acid. sigmaaldrich.com This reaction proceeds through the formation of a stabilized carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The carbocation is then attacked by the nitrogen nucleophile of the amide or related compound. Given the structural similarity, 4-Chloro-3',4'-dimethoxybenzhydrol is expected to undergo similar reactions.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. While specific examples for 4-Chloro-3',4'-dimethoxybenzhydrol are not detailed in the provided search results, this is a general and well-established transformation for benzhydrols.

Halogenation and Other Functional Group Interconversions at the Benzylic Position

The hydroxyl group at the benzylic position can be replaced by a halogen atom through reactions with various halogenating agents. For example, reaction with thionyl chloride (SOCl₂) or a hydrohalic acid (e.g., HBr, HCl) can convert the alcohol into the corresponding benzylic halide. This transformation is synthetically valuable as the resulting halide is a good substrate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

While direct examples of halogenation of 4-Chloro-3',4'-dimethoxybenzhydrol are not explicitly provided in the search results, the general reactivity of benzhydrols supports this possibility. The resulting 4-chloro-1-(chloromethyl)-1,2-dimethoxybenzene would be a versatile intermediate.

Electrophilic Aromatic Substitution on the Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. youtube.com

In 4-Chloro-3',4'-dimethoxybenzhydrol, there are two substituted phenyl rings. The 4-chlorophenyl ring contains a chlorine atom, which is an ortho-, para-directing deactivator. youtube.com The 3',4'-dimethoxyphenyl ring contains two methoxy (B1213986) groups, which are strong ortho-, para-directing activators.

Given the strong activating nature of the two methoxy groups on one ring and the deactivating effect of the chlorine on the other, electrophilic attack is most likely to occur on the dimethoxy-substituted ring. The methoxy groups will direct incoming electrophiles to the positions ortho and para to them. The position para to the 3'-methoxy group is already substituted, so the likely positions for substitution are ortho to the 3'-methoxy group (2' and 5' positions) and ortho to the 4'-methoxy group (2' and 5' positions). The steric hindrance from the benzhydryl group might influence the final regiochemical outcome.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the dimethoxy-substituted ring. Similarly, halogenation with a halogen and a Lewis acid catalyst would also favor substitution on the activated ring. masterorganicchemistry.com

Rearrangement Reactions and Fragmentation Pathways of the Chemical Compoundsciencemadness.org

The study of rearrangement and fragmentation pathways, often investigated through mass spectrometry, provides valuable information about the structure and stability of ions derived from a molecule. libretexts.org For benzhydrol derivatives, fragmentation patterns can reveal characteristic losses of functional groups and rearrangements of the molecular framework.

In the mass spectrum of substituted benzhydrols, fragmentation often involves cleavage of the bonds adjacent to the benzylic carbon. For aromatic compounds with a benzylic carbon, a common fragmentation pathway leads to the formation of a resonance-stabilized benzylic cation. youtube.com In some cases, this can rearrange to a more stable tropylium (B1234903) ion. youtube.com

For hydroxybenzyl alcohols, collision-induced dissociation mass spectrometry has shown specific fragmentation patterns. For example, deprotonated ortho-hydroxybenzyl alcohol undergoes elimination of a dihydrogen molecule. nih.gov It can also lose a molecule of formaldehyde (B43269). nih.gov While 4-Chloro-3',4'-dimethoxybenzhydrol has a different substitution pattern, analogous fragmentation pathways involving the loss of small neutral molecules would be expected.

Ketones and aldehydes can undergo a characteristic fragmentation known as the McLafferty rearrangement, provided they have a hydrogen atom on a carbon three atoms away from the carbonyl group. youtube.com While this is not directly applicable to the benzhydrol itself, the corresponding benzophenone could potentially exhibit related fragmentation behavior.

For cannabinoids, which share some structural motifs with substituted aromatic compounds, common fragmentation pathways include the loss of water, loss of other small neutral molecules, and cleavage of the bond connecting the aromatic and alkyl ring systems. nih.gov These general principles of fragmentation can be applied to predict the behavior of 4-Chloro-3',4'-dimethoxybenzhydrol in a mass spectrometer.

Mechanistic Investigations of 4-Chloro-3',4'-dimethoxybenzhydrol Reactivityacs.orgacs.org

Mechanistic investigations into the reactions of 4-Chloro-3',4'-dimethoxybenzhydrol and related compounds provide a deeper understanding of their chemical behavior. These studies often involve kinetics, isotopic labeling, and computational methods.

The oxidation of benzhydrols has been a subject of detailed mechanistic studies. The observation of Michaelis-Menten kinetics in the oxidation by benzimidazolium dichromate suggests a pre-equilibrium step involving the formation of a complex between the alcohol and the oxidant. niscpr.res.inniscpr.res.in A significant kinetic isotope effect (kH/kD) indicates that the cleavage of the α-C-H bond is the rate-determining step in this reaction. niscpr.res.inniscpr.res.in

In the oxidation of benzhydrol by tetrabutylammonium bromochromate, the reaction is first order with respect to the alcohol, the oxidant, and the acid concentration. orientjchem.org The rate-determining step is proposed to involve a cyclic transition state with the simultaneous rupture of C-C and C-H bonds. orientjchem.org

The reactivity of the chlorine substituent on the phenyl ring can also be a subject of mechanistic study. For example, the nucleophilic substitution of the chlorine atom in 4-chloro-3,5-dinitrobenzoic acid has been studied kinetically, providing information about the bimolecular rate constant and the activation energy for the process. nih.gov Similar studies on 4-Chloro-3',4'-dimethoxybenzhydrol could shed light on the reactivity of its chloro-substituted ring under various conditions.

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 3 ,4 Dimethoxybenzhydrol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 4-Chloro-3',4'-dimethoxybenzhydrol, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional correlation experiments, confirms the precise arrangement of atoms and functional groups.

The ¹H NMR spectrum of 4-Chloro-3',4'-dimethoxybenzhydrol displays characteristic signals corresponding to each unique proton environment in the molecule. The spectrum is defined by signals from the methoxy (B1213986) groups, the aromatic rings, and the benzylic methine proton.

The aromatic region shows signals for the seven protons distributed across the two phenyl rings. The 4-chlorophenyl ring exhibits a pattern typical of a 1,4-disubstituted system, appearing as two distinct doublets. The 3,4-dimethoxyphenyl ring presents a more complex three-proton system.

Key features in the ¹H NMR spectrum include:

A singlet for the benzylic proton (H-α), a direct indicator of the benzhydrol structure.

Two sharp singlets corresponding to the two magnetically non-equivalent methoxy groups (-OCH₃).

A set of multiplets in the aromatic region, consistent with the substitution patterns of both rings.

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is dependent on solvent and concentration and would be expected to exchange upon addition of D₂O.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-6~ 7.32Doublet (d)
H-3, H-5~ 7.28Doublet (d)
H-2'~ 6.95Doublet (d)
H-5'~ 6.85Doublet of Doublets (dd)
H-6'~ 6.90Doublet (d)
Benzylic CH~ 5.75Singlet (s)
3'-OCH₃~ 3.88Singlet (s)
4'-OCH₃~ 3.85Singlet (s)
OHVariableBroad Singlet (br s)

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. For 4-Chloro-3',4'-dimethoxybenzhydrol, 13 distinct signals are expected, corresponding to its 15 carbon atoms (with some symmetry-induced equivalences). The spectrum clearly distinguishes between the aliphatic methoxy and methine carbons and the aromatic carbons.

A key feature is the identification of six quaternary carbons: the two ipso-carbons of the aromatic rings attached to the benzylic carbon, the carbon bearing the chlorine atom (C-4), and the three carbons bearing methoxy or hydroxyl groups (C-α, C-3', C-4').

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Type
C-α (Benzylic CHOH)~ 75.5CH
C-1~ 142.5Quaternary
C-2, C-6~ 128.5CH
C-3, C-5~ 128.0CH
C-4~ 133.0Quaternary
C-1'~ 136.0Quaternary
C-2'~ 111.0CH
C-3'~ 149.0Quaternary
C-4'~ 148.5Quaternary
C-5'~ 112.0CH
C-6'~ 119.5CH
3'-OCH₃~ 56.0CH₃
4'-OCH₃~ 55.9CH₃

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-Chloro-3',4'-dimethoxybenzhydrol, COSY spectra would show correlations between the adjacent aromatic protons on the 4-chlorophenyl ring (H-2/H-3 and H-5/H-6) and on the 3,4-dimethoxyphenyl ring (H-5'/H-6'). No correlation would be observed for the singlet benzylic and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly bonded to. Key correlations would include the benzylic proton to C-α, the methoxy protons to their respective methoxy carbons, and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. Essential HMBC correlations for confirming the structure of 4-Chloro-3',4'-dimethoxybenzhydrol would include:

Correlations from the benzylic proton (H-α) to the ipso-carbons of both aromatic rings (C-1 and C-1') and to the ortho-carbons (C-2, C-6, C-2', C-6').

Correlations from the methoxy protons (3'-OCH₃) to the C-3' carbon and from the 4'-OCH₃ protons to the C-4' carbon, confirming their positions on the dimethoxy-substituted ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can further confirm its structure.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For 4-Chloro-3',4'-dimethoxybenzhydrol (C₁₅H₁₅ClO₃), the expected monoisotopic mass of the molecular ion ([M]⁺˙) can be calculated. A critical diagnostic feature is the presence of the [M+2]⁺˙ isotope peak, which arises from the natural abundance of the ³⁷Cl isotope. The intensity of the [M+2]⁺˙ peak is expected to be approximately one-third that of the molecular ion peak ([M]⁺˙), a characteristic signature for a molecule containing one chlorine atom.

Ion FormulaCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)
[C₁₅H₁₅ClO₃]⁺˙278.0686280.0656
[C₁₅H₁₆ClO₃]⁺ ([M+H]⁺)279.0761281.0731
[C₁₅H₁₅ClNaO₃]⁺ ([M+Na]⁺)301.0580303.0550

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to provide further structural information. The fragmentation of 4-Chloro-3',4'-dimethoxybenzhydrol is expected to be dominated by cleavages influenced by the stability of the resulting carbocations.

The primary fragmentation pathway is the loss of a water molecule (H₂O, 18 Da) from the molecular ion to form the highly stabilized (4-chlorophenyl)(3,4-dimethoxyphenyl)methylium cation. This cation can then undergo further fragmentation.

Key expected fragmentation pathways include:

Loss of Water: [M]⁺˙ → [M - H₂O]⁺˙

Cleavage of the Aryl-Methine Bond: The [M - H₂O]⁺˙ ion can fragment to produce characteristic ions corresponding to the substituted aromatic moieties.

Loss of Methoxy Groups: Sequential loss of methyl radicals (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the dimethoxy-substituted ring is a common pathway for such compounds.

Proposed Fragment IonFormulaExpected m/z (³⁵Cl)
[M - H₂O]⁺[C₁₅H₁₃ClO₂]⁺260.0577
[3,4-dimethoxybenzyl]⁺[C₉H₁₁O₂]⁺151.0759
[4-chlorobenzyl]⁺[C₇H₆Cl]⁺125.0158
[M - H₂O - CH₃]⁺[C₁₄H₁₀ClO₂]⁺245.0342

These combined analytical techniques provide a comprehensive and unambiguous characterization of 4-Chloro-3',4'-dimethoxybenzhydrol.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

No experimental Infrared (IR) spectroscopy data for 4-Chloro-3',4'-dimethoxybenzhydrol has been found in the public domain. A detailed analysis of its functional group vibrations is therefore not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

There is no available Ultraviolet-Visible (UV-Vis) spectroscopy data for 4-Chloro-3',4'-dimethoxybenzhydrol. Consequently, a discussion of its electronic transitions and conjugation effects cannot be presented.

X-ray Crystallography for Solid-State Structural Determination

A search for the crystal structure of 4-Chloro-3',4'-dimethoxybenzhydrol did not yield any results. As such, information regarding its solid-state conformation, bond lengths, bond angles, and packing in the crystalline lattice is not available.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods developed for the purity assessment or isomer separation of 4-Chloro-3',4'-dimethoxybenzhydrol have not been reported in the available literature.

Computational and Theoretical Investigations of 4 Chloro 3 ,4 Dimethoxybenzhydrol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-to-large organic molecules like 4-Chloro-3',4'-dimethoxybenzhydrol. In a typical DFT study, the molecule's geometry would first be optimized to find its lowest energy structure. This involves selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electron distribution. researchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-Chloro-3',4'-dimethoxybenzhydrol, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups and the chlorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzhydrol (Note: The following data are illustrative for a molecule of this class and not from a specific study on 4-Chloro-3',4'-dimethoxybenzhydrol.)

ParameterRepresentative ValueSignificance
Total Energy (Hartree)-1250.5Thermodynamic stability
HOMO Energy (eV)-6.2Electron-donating ability
LUMO Energy (eV)-1.5Electron-accepting ability
HOMO-LUMO Gap (eV)4.7Chemical reactivity and stability
Dipole Moment (Debye)2.5Polarity and intermolecular interactions

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other quantum chemical methods could also be applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from theoretical principles without experimental parameterization. They offer higher accuracy than DFT for certain properties but are significantly more computationally demanding, making them challenging for a molecule of this size.

On the other end of the spectrum, semi-empirical methods (like AM1 or PM7) use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, allowing for the rapid screening of very large numbers of molecules. However, this speed comes at the cost of accuracy. They could be employed for initial, less critical geometric optimizations or for generating preliminary conformational landscapes before refining with more robust methods.

Molecular Dynamics Simulations and Conformational Analysis

A static, optimized structure from quantum mechanics does not tell the whole story. Molecules are dynamic entities, constantly vibrating and rotating. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for the atoms in the molecule over time. nih.gov An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system.

For 4-Chloro-3',4'-dimethoxybenzhydrol, MD simulations would reveal its conformational flexibility. The central C-O bond and the bonds connecting the phenyl rings to the central carbon atom allow for significant rotational freedom. An MD trajectory would show how the molecule explores different spatial arrangements (conformers) and the timescales of these changes. irb.hr This is crucial for understanding how the molecule might fit into a binding site of a protein or how it interacts with solvent molecules. nih.gov

The results of an MD simulation are often analyzed to identify the most stable or frequently visited conformations. This information can be used to understand which shapes the molecule is most likely to adopt, which has important implications for its biological activity and physical properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model.

For 4-Chloro-3',4'-dimethoxybenzhydrol, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net The computed vibrational modes can be assigned to specific molecular motions, such as the O-H stretch of the hydroxyl group, C-Cl stretch, C-O stretches of the methoxy groups, and various aromatic C-H and C-C vibrations. Comparing the calculated spectrum with an experimental one allows for a detailed validation of the accuracy of the chosen DFT functional and basis set.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's structure.

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This calculation yields the excitation energies and oscillator strengths of electronic transitions, corresponding to the wavelengths of maximum absorption (λmax).

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data (Note: This table illustrates the validation process. Experimental data is not available.)

Spectroscopic DataCalculated Value (Illustrative)Experimental Value (Hypothetical)Assignment
IR Frequency (cm⁻¹)36053590O-H stretch
IR Frequency (cm⁻¹)12551250Aryl-O stretch (methoxy)
IR Frequency (cm⁻¹)750745C-Cl stretch
¹³C NMR Shift (ppm)75.274.8C-OH (benzhydryl carbon)
¹H NMR Shift (ppm)5.85.75CH-OH (benzhydryl proton)
UV-Vis λmax (nm)278280π → π* transition

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For transformations involving 4-Chloro-3',4'-dimethoxybenzhydrol, such as its oxidation to the corresponding benzophenone (B1666685), computational methods can map out the entire reaction pathway. sigmaaldrich.com This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state theory allows for the calculation of activation energies (the energy barrier that must be overcome for the reaction to occur). By comparing the energies of different possible pathways, the most likely mechanism can be identified. This analysis provides a molecular-level understanding of the reaction's kinetics and the factors that influence its rate. For example, one could model how the electronic effects of the chloro and dimethoxy substituents stabilize or destabilize the transition state, thereby affecting the reaction rate compared to unsubstituted benzhydrol.

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. nih.gov These models are typically developed for a series of related compounds.

To conduct a QSPR study that includes 4-Chloro-3',4'-dimethoxybenzhydrol, one would first need a dataset of benzhydrol derivatives with known experimental values for a specific property (e.g., solubility, melting point, or a measure of biological activity). For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors can encode various aspects of the molecular structure:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial atomic charges).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the property of interest.

Property = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Once a statistically valid QSPR model is developed, it can be used to predict the properties of new, unsynthesized compounds like 4-Chloro-3',4'-dimethoxybenzhydrol, based solely on its calculated descriptors. This predictive capability is highly valuable in fields like drug discovery and materials science for prioritizing which compounds to synthesize and test. nih.govresearchgate.net

Research Applications of 4 Chloro 3 ,4 Dimethoxybenzhydrol and Its Derivatives

As Synthetic Intermediates in the Construction of Complex Organic Scaffolds

The reactivity of 4-Chloro-3',4'-dimethoxybenzhydrol allows it to be a foundational element in the synthesis of more elaborate molecular architectures. The hydroxyl group can be readily transformed or eliminated, and the two phenyl rings can participate in a variety of cyclization reactions, making it a key starting material for diverse organic scaffolds.

While direct, named reactions starting from 4-Chloro-3',4'-dimethoxybenzhydrol to form specific heterocycles are not extensively documented under its own name, its structural motifs are integral to established synthetic strategies. Diarylmethanol compounds are valuable precursors for constructing heterocyclic systems through condensation and cyclization reactions. For instance, propanoic acid derivatives containing a diaryl moiety can serve as precursors for pyridazine (B1198779) derivatives, which are six-membered heterocycles containing two adjacent nitrogen atoms. researchgate.net

The general strategy involves the reaction of a dicarbonyl compound or its equivalent, derived from the benzhydrol scaffold, with a dinucleophile like hydrazine (B178648) to form the heterocyclic ring. The substituents on the phenyl rings of the benzhydrol precursor, such as the chloro and dimethoxy groups, are carried into the final heterocyclic product, influencing its electronic properties and biological relevance. For example, 4-chloro-3-formylcoumarins have been established as versatile building blocks for a wide array of fused and substituted heterocyclic compounds. rsc.org Similarly, the core structure of 4-Chloro-3',4'-dimethoxybenzhydrol can be envisioned as a precursor to analogous intermediates for constructing complex heterocyclic frameworks.

Table 1: Potential Heterocyclic Systems from Benzhydrol-type Precursors

Heterocycle Class General Synthetic Approach Role of Benzhydrol Moiety
Pyridazines Condensation of a 1,4-dicarbonyl precursor with hydrazine. The benzhydrol is a precursor to the 1,4-dicarbonyl compound.
Oxazinones Reaction of β-benzoyl propanoic acids with hydroxylamine (B1172632) hydrochloride. researchgate.net The benzhydrol can be a starting point for the required propanoic acid derivative. researchgate.net
Imidazoliums Condensation of a glyoxal (B1671930) equivalent with amines, followed by ring closure. beilstein-journals.org The benzhydrol core can be cleaved or rearranged to provide the necessary fragments.
Fused Coumarins Cyclization reactions involving substituted coumarin (B35378) precursors. rsc.org Provides the substituted aryl component for the coumarin core.

One of the most significant applications of benzhydrol derivatives is in the synthesis of fluorenes and their oxidized counterparts, fluorenones. These tricyclic systems are important in materials science and medicinal chemistry. nih.govnih.gov The conversion of a benzhydrol to a fluorenone typically proceeds via an acid-catalyzed intramolecular electrophilic substitution (a Friedel-Crafts-type reaction), where the hydroxyl group is protonated and eliminated to form a carbocation, which then attacks the adjacent phenyl ring to close the five-membered ring.

The substitution pattern on 4-Chloro-3',4'-dimethoxybenzhydrol plays a crucial role in this cyclization. The electron-donating methoxy (B1213986) groups on one ring activate it towards electrophilic attack, while the electron-withdrawing chloro group on the other ring deactivates it. This directs the cyclization to occur onto the dimethoxy-substituted ring in a regioselective manner. Subsequent oxidation of the resulting fluorene (B118485) yields the corresponding fluorenone. The development of synthetic methods to access fluorenes from biaryls and Meldrum's acid derivatives highlights the ongoing interest in constructing these polycyclic frameworks. rsc.org Polycyclic compounds, in general, are organic compounds that feature multiple closed rings of atoms and are significant in various fields of chemistry. wikipedia.orgucalgary.ca

Role in the Development of Advanced Functional Materials

The rigid, three-dimensional structure of 4-Chloro-3',4'-dimethoxybenzhydrol and its derivatives makes them attractive candidates for incorporation into advanced functional materials where molecular architecture dictates performance.

Benzophenone (B1666685) and its derivatives are widely recognized as highly efficient Type II photoinitiators, which are compounds that generate reactive species (free radicals) upon exposure to UV light to initiate polymerization. researchgate.netchemrxiv.org These systems are fundamental to UV-curing technologies for inks, coatings, and adhesives. researchgate.net 4-Chloro-3',4'-dimethoxybenzhydrol is the direct reduction product of the corresponding substituted benzophenone.

In a typical Type II photoinitiation process, the benzophenone absorbs UV light and is promoted to an excited triplet state. This excited molecule then interacts with a co-initiator, often an amine, by abstracting a hydrogen atom to generate an initiating radical. rsc.org While benzhydrol itself is not the primary photoinitiator, it can be part of the photochemical system. It can be oxidized in situ to the active benzophenone species or potentially act as a hydrogen donor. The incorporation of benzophenone moieties into polymer chains is a strategy used to create macromolecular photoinitiators with reduced migration and improved properties. researchgate.net The structure of 4-Chloro-3',4'-dimethoxybenzhydrol makes it a direct precursor to a substituted benzophenone photoinitiator with specific absorption characteristics and reactivity dictated by its chloro and dimethoxy substituents.

Table 2: Comparison of Photoinitiator Types

Initiator Type Mechanism Example Compound Class Role of Benzhydrol Derivative
Type I Unimolecular bond cleavage upon irradiation to form radicals. sigmaaldrich.com Benzoin ethers, Acylphosphine oxides Not directly applicable.
Type II Bimolecular reaction where the excited initiator abstracts a hydrogen from a co-initiator. sigmaaldrich.com Benzophenones, Thioxanthones Precursor to the active benzophenone initiator.

The development of materials for organic electronics, such as OLEDs, often relies on molecules with well-defined, rigid structures that facilitate charge transport and possess desirable photophysical properties. Fluorenone derivatives are noted for their significance in organic electronics and optoelectronic devices. nih.gov As 4-Chloro-3',4'-dimethoxybenzhydrol is a direct precursor to substituted fluorenones, it serves as a key building block for these advanced materials.

Furthermore, the diarylmethane scaffold itself can be incorporated into larger molecular designs for electronic materials. For example, carbazole (B46965) derivatives are used as host materials in phosphorescent OLEDs (PhOLEDs), and synthetic strategies often involve linking carbazole units to a central core. nih.gov The rigid and non-planar geometry of the benzhydrol scaffold can be exploited to create amorphous materials with high glass transition temperatures, which is beneficial for the morphological stability and lifetime of OLED devices. The specific electronic properties conferred by the chloro and dimethoxy groups can be used to tune the energy levels (HOMO/LUMO) of the resulting material to optimize charge injection and transport. The synthesis of topologically diverse polycyclic aromatic hydrocarbons (PAHs) is crucial for fine-tuning electronic properties for applications in optoelectronics. researchgate.netresearchgate.net

Applications in Chemical Biology Research as Molecular Probes or Scaffolds for Design (excluding biological effects or clinical data)

In chemical biology and drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets by presenting appendages in a defined three-dimensional space. columbia.edu The diarylmethane core of 4-Chloro-3',4'-dimethoxybenzhydrol represents such a scaffold. It provides a robust, non-planar structure that can be systematically modified to generate a library of diverse compounds for screening purposes.

The process of designing novel chemical scaffolds is a cornerstone of hit identification in drug discovery programs. nih.govresearchgate.net The 4-Chloro-3',4'-dimethoxybenzhydrol structure offers several points for diversification:

The hydroxyl group can be converted into various other functional groups (e.g., ethers, esters, amines).

The chloro-substituted phenyl ring can undergo nucleophilic aromatic substitution or cross-coupling reactions.

The dimethoxy-substituted phenyl ring can be demethylated to reveal reactive phenol (B47542) groups, or the ring itself can be further functionalized.

This multi-point diversity allows for the creation of a vast chemical space around a single core structure. Such libraries of molecules can then be used as molecular probes to investigate biological processes or as a starting point for identifying new ligands for proteins and other biomolecules, without any preconceived notion of their specific biological effects. nih.govmdpi.comnih.gov The goal is to use the scaffold to explore chemical space and identify novel molecular tools for research. researchgate.net

Use as a Model Compound in Fundamental Organic Chemistry Studies

Substituted benzhydrols are excellent substrates for studying fundamental principles in physical organic chemistry, particularly reaction kinetics and carbocation chemistry. The stability of the benzhydryl carbocation, formed as a transient intermediate in reactions like SN1 solvolysis, is highly sensitive to substituents on the phenyl rings.

4-Chloro-3',4'-dimethoxybenzhydrol is a particularly interesting model compound because its substituents have opposing electronic effects:

3',4'-Dimethoxy groups: These are strong electron-donating groups that stabilize a positive charge through resonance.

4-Chloro group: This is an electron-withdrawing group (by induction) and a weak deactivating group that destabilizes a positive charge.

By studying the rate of a reaction that proceeds through a carbocation intermediate (e.g., acid-catalyzed dehydration or solvolysis), one can quantify the competing electronic effects of these substituents. This provides valuable data for constructing Hammett plots and understanding linear free-energy relationships, which are cornerstone concepts in physical organic chemistry.

Table 2: Predicted Substituent Effects on Reaction Intermediates

PropertyEffect of 3',4'-Dimethoxy GroupsEffect of 4-Chloro GroupOverall Effect on 4-Chloro-3',4'-dimethoxybenzhydryl Carbocation
Carbocation Stability Stabilizing (Resonance Donation)Destabilizing (Inductive Withdrawal)The net effect depends on the specific reaction conditions, but the dimethoxy groups are generally expected to have a dominant stabilizing influence.
Rate of SN1 Reaction Increases rate by stabilizing the transition state leading to the carbocation.Decreases rate by destabilizing the transition state.The rate would be faster than that of 4-chlorobenzhydrol (B192747) but slower than that of 3,4-dimethoxybenzhydrol.

Protection Group Chemistry Utilizing Benzhydrol Moieties

The diphenylmethyl (DPM) group, also known as the benzhydryl (Bhd) group, is a valuable protecting group for hydroxyl functions in multi-step organic synthesis. nih.govorganic-chemistry.org It is derived from benzhydrol (diphenylmethanol). The protection involves converting a hydroxyl group into a benzhydryl ether.

Installation: This transformation can be achieved by reacting the alcohol with benzhydrol in the presence of an acid catalyst or by using diphenylmethyl chloride with a base. nih.gov

Stability: Benzhydryl ethers are generally stable to basic and nucleophilic conditions, making them useful when such reagents are employed elsewhere in the molecule. vanderbilt.edu

Cleavage (Deprotection): The benzhydryl group is typically removed under acidic conditions or via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). nih.govorganic-chemistry.org The cleavage proceeds through the formation of a stable benzhydryl carbocation.

The substituents on the benzhydryl moiety significantly influence its lability. Electron-donating groups, such as the 3',4'-dimethoxy groups in 4-Chloro-3',4'-dimethoxybenzhydrol, stabilize the intermediate carbocation formed during acidic cleavage. This makes the corresponding protecting group more acid-labile (easier to remove) than an unsubstituted benzhydryl group. Conversely, the electron-withdrawing 4-chloro group would slightly decrease the rate of cleavage. This allows for fine-tuning the protecting group's sensitivity. For instance, a dimethoxy-substituted benzhydryl ether could potentially be cleaved under milder acidic conditions than a standard benzhydryl or trityl ether. vanderbilt.edu

Table 3: Benzhydryl Group in Protection Chemistry

FeatureGeneral Benzhydryl (Bhd) GroupInfluence of Substituents in 4-Chloro-3',4'-dimethoxybenzhydryl Moiety
Typical Installation Alcohol + Diphenylmethyl chloride + Base; or Alcohol + Benzhydrol + AcidSimilar methods applicable.
Stability Robust towards bases, mild acids, and many oxidizing/reducing agents.Generally stable, similar to the unsubstituted group.
Cleavage Conditions Strong acids (e.g., TFA), Lewis acids, Catalytic Hydrogenolysis. nih.govorganic-chemistry.orgCleavable under milder acidic conditions due to stabilization of the carbocation by the dimethoxy groups. Hydrogenolysis remains a viable option.

Future Research Directions and Unexplored Avenues for 4 Chloro 3 ,4 Dimethoxybenzhydrol

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are paramount in modern synthetic chemistry. ijpsjournal.comiaph.in Future research on 4-Chloro-3',4'-dimethoxybenzhydrol should prioritize the development of sustainable and eco-friendly synthetic methodologies.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and solvents. ijpsjournal.com Greener alternatives could include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions, thereby minimizing waste. rasayanjournal.co.inresearchgate.net

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing by-product formation. ijpsjournal.com

Green Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media can mitigate the environmental impact associated with volatile organic compounds. iaph.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. rsc.org Multicomponent reactions, for instance, are known for their high atom economy and can be explored for the synthesis of 4-Chloro-3',4'-dimethoxybenzhydrol derivatives. rasayanjournal.co.inrsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches

FeatureTraditional SynthesisGreen Chemistry Approach
Solvents Often uses hazardous organic solventsUse of water, ionic liquids, or solvent-free conditions iaph.in
Catalysts May use stoichiometric and toxic reagentsBiocatalysts, reusable solid catalysts ijpsjournal.com
Energy Often requires prolonged heatingMicrowave-assisted heating for shorter reaction times rasayanjournal.co.in
Waste Can generate significant chemical wasteReduced by-product formation and improved atom economy rsc.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of 4-Chloro-3',4'-dimethoxybenzhydrol is largely dictated by its functional groups: the hydroxyl group, the chlorinated phenyl ring, and the dimethoxy-substituted phenyl ring. Future research should aim to uncover novel reactivity patterns and catalytic transformations.

Asymmetric Catalysis: The chiral center at the benzhydrylic carbon offers an opportunity for the development of enantioselective catalytic reactions. This could lead to the synthesis of enantiopure derivatives with potentially unique biological activities.

Cross-Coupling Reactions: The chloro-substituent on one of the aromatic rings can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.net This would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic rings represents a highly atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials.

Integration into Emerging Fields of Supramolecular Chemistry and Nanomaterials

The structural features of 4-Chloro-3',4'-dimethoxybenzhydrol make it a potential building block for the construction of larger, more complex architectures.

Supramolecular Assemblies: The presence of hydrogen bond donors (hydroxyl group) and acceptors (methoxy groups), along with aromatic rings capable of π-π stacking, suggests that this molecule could participate in the formation of well-defined supramolecular structures such as gels, liquid crystals, or molecular capsules.

Nanomaterials: Incorporation of 4-Chloro-3',4'-dimethoxybenzhydrol or its derivatives into polymeric or inorganic nanomaterials could impart specific functionalities. For example, its derivatives could be used as functional monomers in polymerization reactions to create polymers with tailored optical or electronic properties.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of 4-Chloro-3',4'-dimethoxybenzhydrol, the application of advanced in-situ characterization techniques is crucial.

Spectroscopic Methods: Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction pathways.

Mass Spectrometry: Real-time mass spectrometry techniques can be employed to detect and identify transient intermediates, helping to elucidate complex reaction mechanisms.

Expanding Computational Models for Predicting Novel Properties and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of 4-Chloro-3',4'-dimethoxybenzhydrol and its derivatives, providing insights into their reactivity, spectroscopic properties, and potential for intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape of the molecule and its behavior in different solvent environments, as well as its interactions with biological macromolecules or its self-assembly into supramolecular structures.

Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing a library of derivatives and evaluating their biological or material properties, QSAR models can be developed to correlate specific structural features with observed activities, enabling the rational design of new compounds with enhanced properties. nih.gov

Table 2: Potential Applications of Computational Modeling

Computational MethodApplication for 4-Chloro-3',4'-dimethoxybenzhydrol
Density Functional Theory (DFT)Prediction of reactivity, spectroscopic properties, and intermolecular interactions.
Molecular Dynamics (MD)Study of conformational analysis, solvent effects, and self-assembly.
QSARRational design of new derivatives with targeted biological or material properties. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-3',4'-dimethoxybenzhydrol, and what experimental parameters are critical for reproducibility?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution of benzydrol precursors with chloro and methoxy substituents. Key parameters include:

  • Catalysts : Lewis acids like AlCl₃ for Friedel-Crafts reactions .
  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Purification : Column chromatography with silica gel or preparative HPLC to isolate the product .
  • Validation via LC/MS (e.g., m/z 391 [M+H]⁺ observed in related hydrazine derivatives) ensures purity .

Q. How is 4-Chloro-3',4'-dimethoxybenzhydrol characterized spectroscopically, and what reference data are available?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H and ¹³C NMR to assign methoxy (δ 3.8–4.0 ppm), chloro-substituted aromatic protons, and benzhydrol hydroxyl groups. Compare with PubChem entries for structurally similar compounds (e.g., 4-chloro-3-hydroxybenzaldehyde) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₅H₁₅ClO₃).
  • X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with derivatives like ethyl 4-(4-chlorophenyl)quinoline carboxylate .

Q. What factors influence the stability of 4-Chloro-3',4'-dimethoxybenzhydrol under storage and experimental conditions?

  • Methodological Answer : Stability is affected by:

  • Light : Store in amber vials to prevent photodegradation (common in chlorinated aromatics) .
  • pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the benzhydrol group.
  • Temperature : Long-term storage at –20°C recommended, as elevated temperatures may induce decomposition .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria, inspired by chloroxylenol’s antiseptic properties .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.
  • Enzyme Inhibition : Molecular docking studies with target proteins (e.g., cyclooxygenase) using computational tools referenced in PubChem .

Advanced Research Questions

Q. How can reaction yields be optimized for 4-Chloro-3',4'-dimethoxybenzhydrol synthesis, particularly in scaling from milligram to gram quantities?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side products .
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control, as demonstrated in industrial-scale syntheses of related chlorinated compounds .
  • DoE (Design of Experiments) : Use factorial designs to optimize molar ratios, solvent polarity (e.g., DCM vs. THF), and reaction time .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in crowded aromatic regions.
  • 2D NMR : Utilize HSQC and HMBC to resolve coupling patterns and long-range correlations .
  • Comparative Analysis : Cross-reference with crystallographic data from similar compounds (e.g., 2-[(benzenecarbonyl)amino]-3-[(4-chlorophenyl)methoxy]benzoic acid) .

Q. What strategies are recommended for probing the pharmacological mechanism of action of 4-Chloro-3',4'-dimethoxybenzhydrol?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives.
  • Transcriptomic Profiling : RNA-seq on treated cell lines to identify dysregulated pathways (e.g., oxidative stress responses) .
  • In Silico Modeling : Molecular dynamics simulations to predict binding affinities for targets like G-protein-coupled receptors .

Q. How does the electronic effect of the 3',4'-dimethoxy groups influence the reactivity of the benzhydrol core in electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to map nucleophilic/electrophilic sites on the aromatic ring.
  • Kinetic Studies : Compare reaction rates with analogs lacking methoxy groups (e.g., 4-chloro-3-methylphenol) to quantify substituent effects .
  • Spectroscopic Probes : UV-Vis spectroscopy to monitor charge-transfer complexes in reactions with electron-deficient dienophiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

  • Methodological Answer :

  • Purity Assessment : Reanalyze samples via HPLC to rule out impurities (common in chlorinated aromatics) .
  • Polymorph Screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms .
  • Collaborative Verification : Cross-validate data with independent labs using standardized protocols (e.g., USP-NF methods for related phenols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.